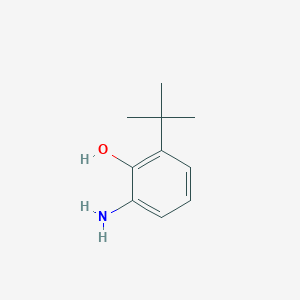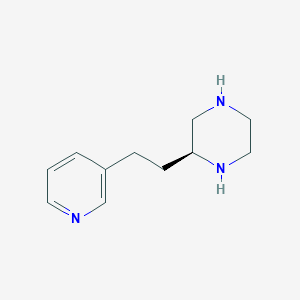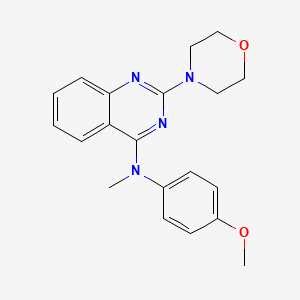
Ethyl6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Übersicht
Beschreibung
Ethyl6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. These compounds are known for their diverse biological activities and are often used in various scientific research applications .
Vorbereitungsmethoden
The synthesis of ethyl 6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the Biginelli reaction. This is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). The reaction is known for its efficiency in producing highly functionalized heterocycles . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Ethyl6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits biological activities that make it useful in studying enzyme inhibition and other biochemical processes.
Wirkmechanismus
The mechanism of action of ethyl 6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell cycle progression, leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ethyl6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-methyl-2-oxo-4-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share a similar core structure but differ in their substituents, which can affect their biological activities and chemical properties. The uniqueness of ethyl 6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific pentyl group, which may confer distinct properties and applications .
Eigenschaften
Molekularformel |
C13H22N2O3 |
|---|---|
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
ethyl 6-methyl-2-oxo-4-pentyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-4-6-7-8-10-11(12(16)18-5-2)9(3)14-13(17)15-10/h10H,4-8H2,1-3H3,(H2,14,15,17) |
InChI-Schlüssel |
STRXJRVLYNVEIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1C(=C(NC(=O)N1)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-(5-Ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8713209.png)


![Methanone, (2-aminophenyl)[4-(phenylmethoxy)phenyl]-](/img/structure/B8713229.png)
![N1-METHYL-4-[[2-[5-(TRIFLUOROMETHYL)-1H-IMIDAZOL-2-YL]-4-PYRIDINYL]OXY]-1,2-BENZENEDIAMINE](/img/structure/B8713239.png)


